2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(pyrimidin-2-yl)acetamide
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Overview
Description
2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(2-PYRIMIDINYL)ACETAMIDE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a pyrazole ring substituted with chlorine, cyclopropyl, and trifluoromethyl groups, as well as a pyrimidinyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(2-PYRIMIDINYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, introduction of the substituents, and coupling with the pyrimidinyl acetamide.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of Substituents: The chlorine, cyclopropyl, and trifluoromethyl groups are introduced through various substitution reactions. For example, chlorination can be achieved using thionyl chloride, while cyclopropyl and trifluoromethyl groups can be introduced using appropriate alkylating agents.
Coupling with Pyrimidinyl Acetamide: The final step involves coupling the substituted pyrazole with pyrimidinyl acetamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(2-PYRIMIDINYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents like DMF (dimethylformamide), DMSO (dimethyl sulfoxide), elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(2-PYRIMIDINYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(2-PYRIMIDINYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-iodo-3-(trifluoromethyl)pyridine: Similar in structure but with an iodine atom instead of a pyrazole ring.
2-Chloro-3-(trifluoromethyl)-4-iodopyridine: Another similar compound with a pyridine ring instead of a pyrazole ring.
Uniqueness
2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(2-PYRIMIDINYL)ACETAMIDE is unique due to its specific combination of substituents and the presence of both pyrazole and pyrimidinyl rings
Properties
Molecular Formula |
C13H11ClF3N5O |
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Molecular Weight |
345.71 g/mol |
IUPAC Name |
2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-pyrimidin-2-ylacetamide |
InChI |
InChI=1S/C13H11ClF3N5O/c14-9-10(7-2-3-7)22(21-11(9)13(15,16)17)6-8(23)20-12-18-4-1-5-19-12/h1,4-5,7H,2-3,6H2,(H,18,19,20,23) |
InChI Key |
IBDFBROASMBZQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C(=NN2CC(=O)NC3=NC=CC=N3)C(F)(F)F)Cl |
Origin of Product |
United States |
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